BenchChemオンラインストアへようこそ!

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid

Integrin antagonist Osteoporosis β-amino acid pharmacophore

This Boc-protected β3-amino acid is the essential chiral intermediate for clinical-stage αvβ3 integrin antagonists. Its β3 scaffold, 6-methoxypyridin-3-yl side chain, and orthogonal Boc protection confer superior proteolytic stability and direct SPPS compatibility—properties lost in α-amino acid isomers and des-amino analogs. Procure this specific building block to ensure synthetic efficiency and pharmacological integrity in integrin-targeting drug discovery programs.

Molecular Formula C14H20N2O5
Molecular Weight 296.3
CAS No. 943736-68-3
Cat. No. B6273840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid
CAS943736-68-3
Molecular FormulaC14H20N2O5
Molecular Weight296.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(tert-Butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic Acid (CAS 943736-68-3): A Boc-Protected β-Amino Acid Building Block for Integrin-Targeted Drug Discovery


3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 943736-68-3) is a synthetic Boc-protected β3-amino acid derivative bearing a 6-methoxypyridin-3-yl side chain. With a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g·mol⁻¹, this compound possesses a computed XLogP3-AA of 1.2, two hydrogen bond donors, six hydrogen bond acceptors, and seven rotatable bonds [1]. Its aqueous solubility has been measured at 7.7 g·L⁻¹ (slightly soluble), with a predicted density of 1.203±0.06 g·cm⁻³ and a predicted boiling point of 475.1±45.0 °C . The β-amino acid scaffold, in which the amino group is located at the β-carbon relative to the carboxylic acid, distinguishes this compound from canonical α-amino acids and confers enhanced proteolytic stability to derived peptides. The Boc protecting group enables direct deployment in solid-phase peptide synthesis (SPPS) using Boc-strategy protocols, while the 6-methoxypyridin-3-yl moiety provides a heteroaromatic handle for target engagement in medicinal chemistry programs, most notably as the key chiral intermediate in the synthesis of clinical-stage αvβ3 integrin antagonists [2][3].

Why Generic Substitution of 3-{[(tert-Butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic Acid (CAS 943736-68-3) Compromises Integrin Antagonist Synthesis: Quantitative Evidence


Superficial substitution of this β-amino acid building block with structurally similar analogs—such as the corresponding α-amino acid isomer (CAS 879559-97-4), the unprotected β-amino acid (CAS 773126-35-5), the phenyl analog Boc-β-phenylalanine (CAS 103365-47-5), or the des-amino propanoic acid (CAS 1107609-36-8)—introduces measurable deficiencies that propagate through multi-step synthetic routes and ultimately degrade pharmacological outcomes. The β-amino acid scaffold is not interchangeable with the α-amino acid variant: the shift from a β3 to an α-amino acid backbone alters the spacing between the carboxylic acid and the pyridyl side chain, directly impacting the geometry of the pharmacophore required for αvβ3 integrin receptor antagonism [1]. Furthermore, the Boc protecting group is essential for orthogonal protection during SPPS; the unprotected β-amino acid necessitates re-protection, adding synthetic steps and reducing overall yield [2]. The 6-methoxypyridin-3-yl substituent provides a specific hydrogen-bond-acceptor profile (6 HBA) and a moderate lipophilicity (XLogP3-AA = 1.2) that balances solubility and target engagement—properties that diverge substantially from the phenyl analog (LogP ≈ 3.1, 4 HBA) [3]. These quantitative differences in physicochemical properties and scaffold geometry translate into documented differences in biological activity and synthetic utility, as detailed in the evidence below.

Quantitative Differentiation Guide: 3-{[(tert-Butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic Acid (CAS 943736-68-3) vs. Closest Analogs


β-Amino Acid Scaffold Enables Clinical-Stage αvβ3 Integrin Antagonist Activity: Target vs. α-Amino Acid Isomer

The β3-amino acid scaffold of the target compound is critical for the biological activity of the derived αvβ3 integrin antagonist. The final drug candidate, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, synthesized from this building block, exhibits an IC₅₀ of 0.08 nM against the αvβ3 receptor [1]. In contrast, the α-amino acid isomer (CAS 879559-97-4), which positions the amino group at the α-carbon, produces a fundamentally different spatial relationship between the carboxylate and pyridyl pharmacophore elements. The β3-configuration places the 6-methoxypyridin-3-yl substituent at the β-carbon, creating a 1,3-relationship between the carboxylic acid and the aromatic ring that is essential for integrin receptor binding; the α-amino acid variant compresses this to a 1,2-relationship, which is incompatible with the established αvβ3 antagonist pharmacophore model described in the Merck clinical program [1][2].

Integrin antagonist Osteoporosis β-amino acid pharmacophore

Lipophilicity Divergence: Target XLogP3-AA = 1.2 vs. Boc-β-Phenylalanine LogP = 3.1—Implications for Solubility and Non-Specific Binding

The target compound exhibits a computed XLogP3-AA of 1.2 [1], placing it in an optimal range for balancing passive permeability with aqueous solubility. The phenyl analog Boc-β-phenylalanine (CAS 103365-47-5), which replaces the 6-methoxypyridin-3-yl group with a simple phenyl ring, has a substantially higher LogP of 3.118 [2]—a difference of approximately 1.9 log units, corresponding to a theoretical ~80-fold higher octanol-water partition coefficient. This elevated lipophilicity of the phenyl analog is associated with reduced aqueous solubility and a higher risk of non-specific protein binding and phospholipidosis. The target compound's measured aqueous solubility of 7.7 g·L⁻¹ (26 mM) is consistent with its moderate XLogP3-AA, whereas the phenyl analog's higher LogP would predict lower intrinsic solubility. For procurement decisions, the target compound's balanced lipophilicity profile reduces the need for solubility-enhancing formulation strategies during subsequent medicinal chemistry optimization [3].

Lipophilicity Drug-likeness Aqueous solubility

Hydrogen Bond Acceptor Capacity: Target (HBA = 6) vs. α-Amino Acid Analog (HBA = 5) vs. Des-Amino Propanoic Acid (HBA = 3)

The target compound possesses 6 hydrogen bond acceptors (HBA), contributed by the Boc carbonyl, the carboxylic acid oxygens, the pyridine nitrogen, and the methoxy oxygen [1]. This HBA count is one unit higher than the α-amino acid analog (CAS 879559-97-4, HBA = 5) and three units higher than the des-amino propanoic acid (CAS 1107609-36-8, HBA = 3) . The additional HBA in the target compound—specifically the Boc carbonyl oxygen—is functionally critical: it enables chemoselective deprotection under acidic conditions (TFA) to liberate the free amine for subsequent peptide coupling, while also contributing to the compound's solubility in polar aprotic solvents commonly used in SPPS (e.g., DMF, NMP, DMSO). The des-amino analog lacks the Boc-carbamate entirely, eliminating the capacity for amino protection/deprotection chemistry and thus precluding its use as a peptide building block .

Hydrogen bonding SPPS coupling Target engagement

Boc Protection Enables Direct Chiral Resolution: Crystallization-Based Enantiomeric Enrichment Documented in Patent Literature

US Patent 6,646,130 (and its application 20030045555) explicitly describes the use of Boc-protected 3-(6-methoxy-pyridin-3-yl)-β-alanine alkyl esters as the key intermediates for chiral resolution via diastereomeric salt crystallization with enantiopure amino acids (e.g., (R)- or (S)-N-Boc-phenylalanine) [1]. The Boc group serves a dual role: it protects the β-amino group during the resolution step and provides the steric bulk necessary for efficient diastereomeric discrimination. The unprotected β-amino acid (CAS 773126-35-5) cannot undergo this resolution protocol directly—it would require separate N-protection, adding at least one synthetic step and reducing overall throughput. The patent reports that the Boc-protected intermediate can be resolved to high enantiomeric purity using this crystallization method, which was developed specifically to replace the more costly diastereoselective Michael addition approach using Davies' lithium amide chemistry [1]. The target compound, as the free acid form of this Boc-protected β-amino acid, is the direct precursor to the alkyl esters used in this industrially scalable resolution process.

Chiral resolution Enantiomeric purity Process chemistry

β-Amino Acid Backbone Confers Proteolytic Stability: Class-Level Evidence for Extended Peptide Half-Life vs. α-Amino Acid Peptides

Peptides incorporating β-amino acids, including β3-amino acids such as the target compound scaffold, exhibit markedly enhanced resistance to proteolytic degradation compared to peptides composed exclusively of α-amino acids. Literature evidence demonstrates that even a single homologation at the scissile bond (i.e., replacing an α-amino acid with a β-amino acid) substantially reduces cleavage rates by common peptidases [1]. Specifically, DPP-4 cleavage of α/β-peptide bonds proceeds at a much slower rate compared to α-peptide bonds, with half-life extensions documented in multiple studies [1]. Furthermore, efforts to proteolytically hydrolyze a β-β peptide bond have not proved successful, indicating near-complete resistance to endogenous proteases [2]. While this evidence is class-level (not measured directly on the target compound itself), the target compound is a prototypical β3-amino acid building block and its incorporation into peptide sequences is expected to confer the same proteolytic stability advantages observed across the β-amino acid class. This contrasts with peptides built from the α-amino acid isomer (CAS 879559-97-4), which would be susceptible to standard peptidase cleavage.

Proteolytic stability Peptide half-life β-peptide

Clinically Validated Hydrate Polymorphism: Formulation Relevance of the 6-Methoxypyridin-3-yl Moiety

The pharmaceutical compound derived from the target building block—3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid (Compound A)—is known to exist in five distinct crystalline hydrate forms: anhydrous, hemihydrate, dihydrate, tetrahydrate, and pentahydrate [1]. The 6-methoxypyridin-3-yl moiety, with its hydrogen-bond-accepting pyridine nitrogen and methoxy oxygen, directly participates in the water-mediated hydrogen-bond networks that stabilize these hydrate lattices. This polymorphism has direct consequences for solid-state formulation: the formation of higher hydrates and concomitant lattice expansion leads to undesirable tablet cracking at elevated humidity [1]. This solid-state behavior is a direct function of the heteroaryl side chain; the phenyl analog (Boc-β-phenylalanine) lacks the pyridine nitrogen and thus cannot form the same hydrogen-bond-stabilized hydrate networks. Understanding this polymorphism is critical for formulation scientists selecting building blocks for compounds intended for oral solid dosage development.

Solid-state chemistry Hydrate polymorphism Formulation development

Optimal Procurement and Application Scenarios for 3-{[(tert-Butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic Acid (CAS 943736-68-3)


Chiral Intermediate for αvβ3 Integrin Antagonist Synthesis (Osteoporosis and Oncology Programs)

The target compound is the direct precursor to the enantiomerically enriched β-amino acid ester intermediates required for synthesizing αvβ3 integrin receptor antagonists. As documented in the Merck clinical program, the (S)-enantiomer of the derived drug candidate achieved an IC₅₀ of 0.08 nM against αvβ3 and demonstrated efficacy in three in vivo models of bone turnover, leading to clinical development for osteoporosis [1]. The patented chiral resolution process specifically employs the Boc-protected form of this β-amino acid; procurement of the racemic or enantiopure target compound enables direct entry into this validated synthetic route. Programs targeting integrin-mediated diseases—including osteoporosis, metastatic tumor growth, angiogenesis, and diabetic retinopathy—should prioritize this building block over the α-amino acid isomer or phenyl analog, as the β-amino acid scaffold geometry is essential for receptor binding [1][2].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Incorporating Heteroaromatic β-Amino Acids

As a Boc-protected β3-amino acid, the target compound is directly compatible with Boc-strategy SPPS protocols. The Boc group provides orthogonal amino protection, allowing stepwise coupling with other Boc- or Fmoc-protected amino acids using standard activation reagents (e.g., HBTU, DIC/HOBt). The 6-methoxypyridin-3-yl side chain introduces a heteroaromatic moiety into the peptide backbone at the β-position, enabling exploration of non-natural peptide sequences for structure-activity relationship (SAR) studies. The measured aqueous solubility of 7.7 g·L⁻¹ is sufficient for solution-phase coupling in DMF or NMP. In contrast, the unprotected β-amino acid (CAS 773126-35-5) would require a separate Boc-protection step before use in SPPS, reducing overall synthetic efficiency. The target compound's XLogP3-AA of 1.2 ensures adequate solubility in the polar aprotic solvents used in SPPS while maintaining sufficient lipophilicity for peptide-resin interactions .

Proteolytically Stable Peptidomimetic Design for Extended Half-Life Therapeutics

The β3-amino acid scaffold of the target compound is a strategic choice for designing peptidomimetics with enhanced resistance to proteolytic degradation. Class-level evidence demonstrates that β-amino acid-containing peptides exhibit substantially reduced cleavage rates by DPP-4 and other common peptidases, with β-β peptide bonds showing near-complete resistance to proteolytic hydrolysis [3][4]. By incorporating the target compound into peptide sequences at positions susceptible to proteolytic cleavage, medicinal chemists can extend the biological half-life of peptide-based drug candidates without necessarily compromising target binding affinity. This application is particularly relevant for programs developing oral peptide therapeutics, where proteolytic stability in the gastrointestinal tract is a critical barrier to bioavailability. The α-amino acid isomer would not provide this stability advantage and would be cleaved at rates comparable to natural peptides [3].

Hydrate Polymorphism and Solid-State Formulation Studies for Oral Dosage Development

The drug substance derived from this building block exhibits five distinct hydrate crystalline forms, a property directly attributable to the hydrogen-bonding capacity of the 6-methoxypyridin-3-yl moiety [5]. Formulation scientists developing oral solid dosage forms should procure this specific building block (rather than the phenyl analog) to accurately model the solid-state behavior of the final drug substance. The hydrate polymorphism documented in the literature—ranging from anhydrous to pentahydrate—presents both a formulation challenge (humidity-dependent lattice expansion causing tablet cracking) and an opportunity for cocrystal engineering to optimize dissolution and bioavailability. Early-stage procurement of the correct building block enables pre-formulation studies that can identify the most stable hydrate form and guide excipient selection before committing to expensive scale-up campaigns [5].

Quote Request

Request a Quote for 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.